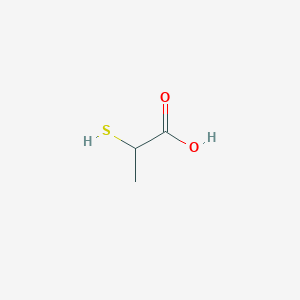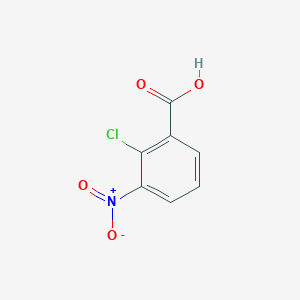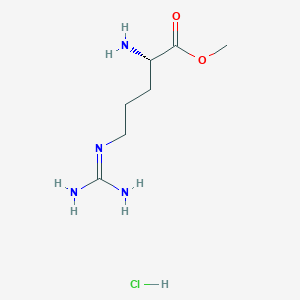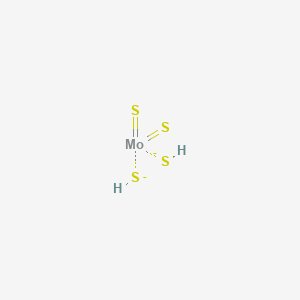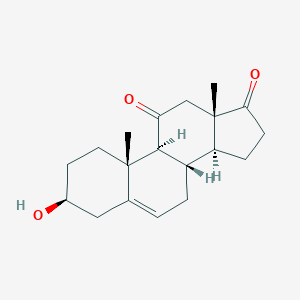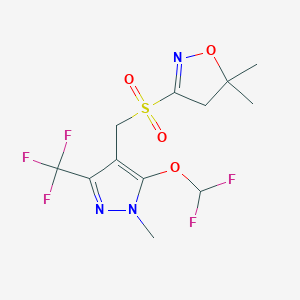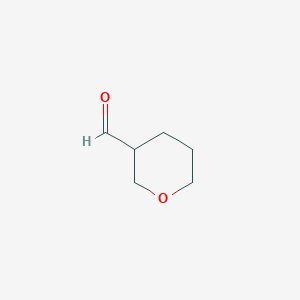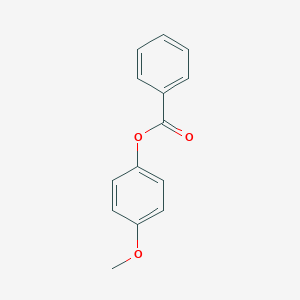
4-Methoxyphenyl benzoate
Übersicht
Beschreibung
4-Methoxyphenyl benzoate is an organic compound that is commonly used in scientific research as a starting material for the synthesis of various organic compounds. It is also known as p-methoxyphenyl benzoate or methyl 4-methoxybenzoate and has the chemical formula C9H10O3.
Wirkmechanismus
The mechanism of action of 4-methoxyphenyl benzoate is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-methoxyphenyl benzoate are not well studied. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxyphenyl benzoate is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, one of the main limitations of 4-methoxyphenyl benzoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on 4-methoxyphenyl benzoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of 4-methoxyphenyl benzoate and its potential therapeutic applications.
2. Synthesis of novel derivatives of 4-methoxyphenyl benzoate with improved solubility and other desirable properties.
3. Investigation of the potential use of 4-methoxyphenyl benzoate in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
4. Development of new methods for the synthesis of 4-methoxyphenyl benzoate and its derivatives.
In conclusion, 4-methoxyphenyl benzoate is an important starting material for the synthesis of various organic compounds. It has potential therapeutic applications and is widely used in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl benzoate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs such as anti-inflammatory agents, analgesics, and antipyretics. It is also used in the synthesis of fragrances, dyes, and other organic compounds.
Eigenschaften
CAS-Nummer |
1523-19-9 |
|---|---|
Produktname |
4-Methoxyphenyl benzoate |
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(4-methoxyphenyl) benzoate |
InChI |
InChI=1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
PMRMHHUTWZPFIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

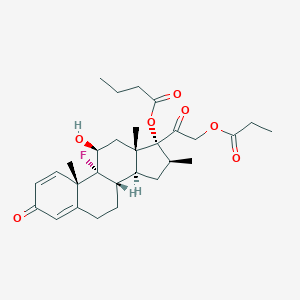
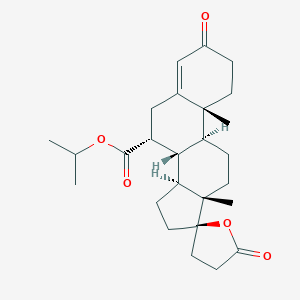
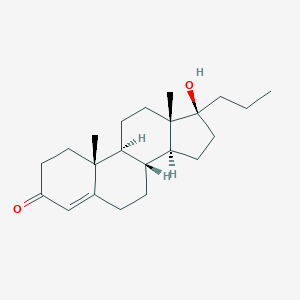
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
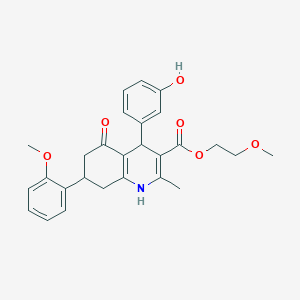
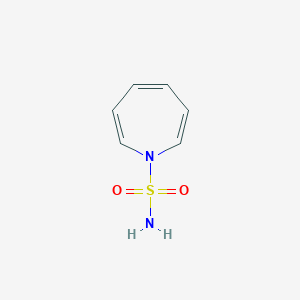
![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)
